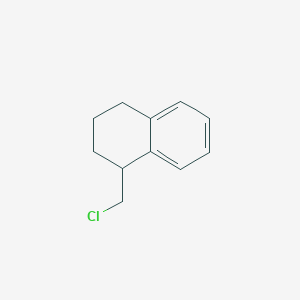

1-(Chloromethyl)-1,2,3,4-tetrahydronaphthalene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(Chloromethyl)-1,2,3,4-tetrahydronaphthalene is a chemical compound with the molecular formula C11H13Cl. It is an organic compound that belongs to the class of chloromethylated aromatic compounds . It is used as a key material for synthesizing dye pigments and as a fluorescent brightening agent .

Synthesis Analysis

The synthesis of this compound can be achieved through the Blanc chloromethylation reaction. This involves the reaction of aromatic rings with formaldehyde and hydrogen chloride, catalyzed by Lewis acids such as zinc chloride . The reaction involves mixing formaldehyde or paraformaldehyde with naphthalene, concentrated hydrochloric acid, and a catalyst, followed by stirring and reacting for a period at a certain temperature .Molecular Structure Analysis

The molecular structure of this compound consists of a naphthalene ring with a chloromethyl group attached. The equilibrium structure for the ground state shows that the naphthalene ring is planar, and also the carbon atoms of the methylene group are lying approximately in the plane .Chemical Reactions Analysis

The chemical reactions involving this compound are typically electrophilic substitutions. For example, the Blanc chloromethylation reaction involves the electrophilic substitution of a hydrogen atom on the aromatic ring with a chloromethyl group .Scientific Research Applications

Synthesis of Novel Compounds : Tetrahydronaphthalene is used in the synthesis of novel compounds, such as retinoid X receptor-selective retinoids, which are evaluated for the treatment of non-insulin-dependent diabetes mellitus. This synthesis involves a Friedel-Crafts alkylation and a chelate-controlled addition process (Faul et al., 2001).

Self-Assembly Studies : Research on the self-assembly of Tetrahydronaphthalene molecules reveals the formation of chiral structures, such as a close-packed herringbone structure and a porous pinwheel nanoarchitecture. These findings have implications for materials science and nanotechnology (Silly et al., 2017).

Chemical Reactions and Complex Formation : Studies have explored the reactions of Tetrahydronaphthalene derivatives with various elements and compounds, leading to the formation of new cyclic tellurides, organotin compounds, and other complex molecules. These reactions are significant for developing new chemical entities and understanding reaction mechanisms (Al-Rubaie et al., 2017).

Catalysis and Chemical Transformations : Tetrahydronaphthalene is involved in catalytic processes, such as liquid-phase oxidation catalyzed by Cu(II)-Cl complexes. Understanding these reactions can provide insights into industrial catalysis and chemical synthesis (Imamura et al., 1976).

Physical and Chemical Properties : The properties of Tetrahydronaphthalene, like density, viscosity, speed of sound, and flash point, are measured to understand its behavior in various conditions. Such studies are vital for its application in industrial processes and formulation of products (Prak & Lee, 2016).

Mechanism of Action

Mode of Action

Chloromethyl groups in other compounds have been shown to interact with various biological targets, potentially leading to changes in cellular processes .

Biochemical Pathways

It’s important to note that any compound with a chloromethyl group has the potential to interact with various biochemical pathways, depending on its specific targets .

Result of Action

Compounds with chloromethyl groups can potentially cause various cellular effects depending on their specific targets .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect how 1-(Chloromethyl)-1,2,3,4-tetrahydronaphthalene interacts with its targets and its overall stability .

Safety and Hazards

Future Directions

The future directions for 1-(Chloromethyl)-1,2,3,4-tetrahydronaphthalene could involve its use in the synthesis of other organic compounds. For example, Selectfluor F-TEDA-BF4, a reagent for electrophilic fluorination, is one of the most efficient and popular reagents for this purpose . The development of safer and more efficient methods for the synthesis and use of this compound could be a potential area of future research.

Biochemical Analysis

Biochemical Properties

The chloromethyl group in 1-(Chloromethyl)-1,2,3,4-tetrahydronaphthalene can react with thiols, possibly in a glutathione S-transferase–mediated reaction This interaction suggests that the compound may interact with enzymes, proteins, and other biomolecules containing thiol groups

Molecular Mechanism

The presence of the chloromethyl group suggests potential binding interactions with biomolecules containing thiol groups

Metabolic Pathways

The involvement of this compound in metabolic pathways is not well-established. Given its potential to interact with thiols, it could potentially influence pathways involving glutathione or other thiol-containing molecules

properties

IUPAC Name |

1-(chloromethyl)-1,2,3,4-tetrahydronaphthalene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Cl/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-2,4,7,10H,3,5-6,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LICFNHGBZXNUPA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(6-Methoxybenzo[d][1,3]dioxol-5-yl)thiazolidine](/img/structure/B2412531.png)

![1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone O-allyloxime](/img/structure/B2412535.png)

![[4-(benzylthio)-9-methyl-2-(4-methylphenyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl]methanol](/img/structure/B2412543.png)

![Tert-butyl N-[(1R,2R,5S)-8-oxo-2-bicyclo[3.2.1]octanyl]carbamate](/img/structure/B2412546.png)

![N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2412553.png)